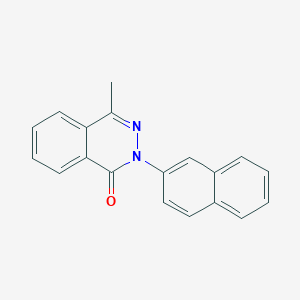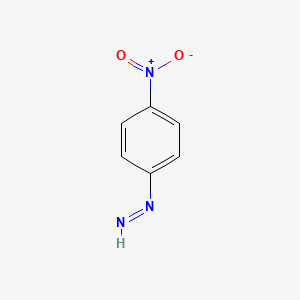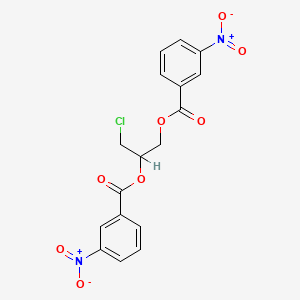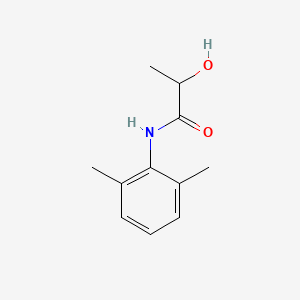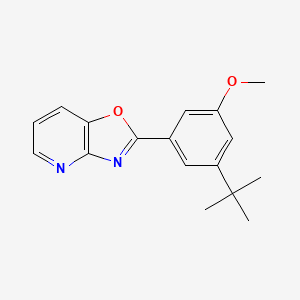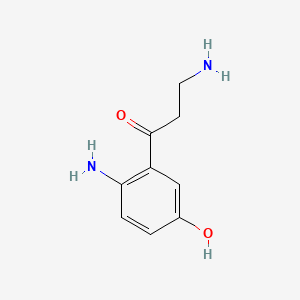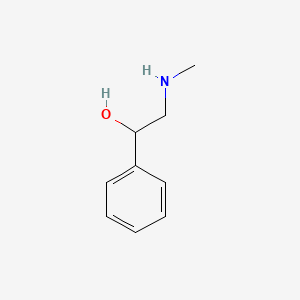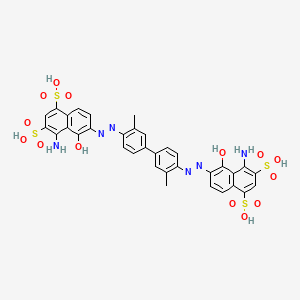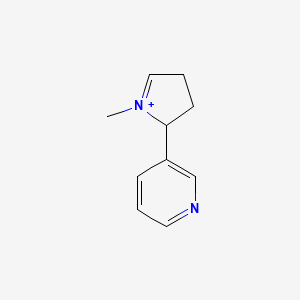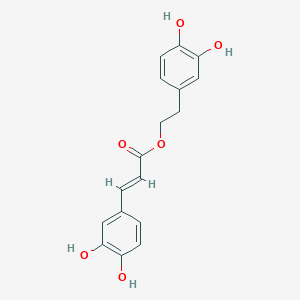
Caffeic acid 3,4-Dihydroxyphenethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caffeic acid 3,4-Dihydroxyphenethyl ester is a natural product found in Teucrium polium and Teucrium japonicum with data available.
Scientific Research Applications
Synthesis and Biological Evaluation
Caffeic acid 3,4-dihydroxyphenethyl ester has been synthesized with high yield through Knoevenagel condensation, demonstrating significant cytotoxicity against a 56-cell-line panel and notable free-radical-scavenging activity (Zhang, Xiao, Chen, & Lian, 2010).
Chemistry and Biological Activities
This compound is a key water-soluble component of Salvia miltiorrhiza, exhibiting a variety of biological activities like antioxidant, anti-ischemia reperfusion, anti-thrombosis, and anti-hypertension properties (Jiang, Lau, Hon, Mak, Woo, & Fung, 2005).
Antiradical/Antioxidant Activities
Caffeic acid phenethyl ester and its analogues show potent antiradical and antioxidant effects, with variations in efficacy depending on the presence of double bonds and the distance between the carbonyl and aromatic systems (LeBlanc, Paré, Jean‐François, Hébert, Surette, & Touaibia, 2012).
Antitumor Activity and Pharmacokinetics
It exhibits potent in vivo anticancer efficacy and distinct pharmacokinetic and metabolic characteristics. Its rapid distribution to organs and hydrolysis to anticancer agents like caffeic acid and hydroxytyrosol highlight its potential in cancer treatment (Guo, Shen, Tong, Zhang, Wu, He, Yu, Ye, Zou, Zhang, & Lian, 2013).
Biosynthetic Engineering
Bacterial platforms have been engineered for the biosynthesis of caffeic acid derived phenethyl esters and amides, expanding capabilities for producing these compounds from renewable sources (Wang, Mahajani, Jackson, Yang, Chen, Ferreira, Lin, & Yan, 2017).
Antileukemic Effect
Caffeic acid 3,4-dihydroxyphenethyl ester shows high activity against leukemia cells, indicating its potential as a novel c-Myc inhibitor with unique mechanisms of action (Tang, Xie, Shi, Xin, Zheng, Zhang, Zhang, & Lian, 2020).
Immunomodulatory Effects
Its major constituent, CAPE, has been shown to enhance survival in nematodes infected with fungal pathogens, indicating its immunomodulatory potential (Coleman, Komura, Munro, Wu, Busanelli, Koehler, Thomas, Wagner, Holson, & Mylonakis, 2016).
Therapeutic Applications in Inflammation and Cancer
Caffeic acid phenethyl ester targets various transcription factors and has shown therapeutics in inflammation and cancer, warranting further clinical studies (Murtaza, Sajjad, Mehmood, Shah, & Siddiqi, 2014).
properties
Product Name |
Caffeic acid 3,4-Dihydroxyphenethyl ester |
|---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O6/c18-13-4-1-11(9-15(13)20)3-6-17(22)23-8-7-12-2-5-14(19)16(21)10-12/h1-6,9-10,18-21H,7-8H2/b6-3+ |
InChI Key |
CCHKZGVRIOKSEE-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCOC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
synonyms |
teucrol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




